molecular formula C13H19BrN2O5 B4004118 N'-[3-(3-bromophenoxy)propyl]ethane-1,2-diamine;oxalic acid

N'-[3-(3-bromophenoxy)propyl]ethane-1,2-diamine;oxalic acid

Cat. No.: B4004118
M. Wt: 363.20 g/mol
InChI Key: FNLAAJYSWFGXNN-UHFFFAOYSA-N
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Description

N’-[3-(3-bromophenoxy)propyl]ethane-1,2-diamine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a bromophenoxy group attached to a propyl chain, which is further connected to an ethane-1,2-diamine moiety. The presence of oxalic acid as a counterion adds to its stability and solubility in different solvents.

Scientific Research Applications

N’-[3-(3-bromophenoxy)propyl]ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[3-(3-bromophenoxy)propyl]ethane-1,2-diamine typically involves a multi-step process. One common method starts with the bromination of phenol to obtain 3-bromophenol. This intermediate is then reacted with 1,3-dibromopropane to form 3-(3-bromophenoxy)propane. The final step involves the reaction of this intermediate with ethane-1,2-diamine under controlled conditions to yield the desired compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the purification process may involve recrystallization or chromatography techniques to ensure the removal of any impurities.

Chemical Reactions Analysis

Types of Reactions

N’-[3-(3-bromophenoxy)propyl]ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N’-[3-(3-bromophenoxy)propyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the ethane-1,2-diamine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N’-[3-(3-chlorophenoxy)propyl]ethane-1,2-diamine
  • N’-[3-(3-fluorophenoxy)propyl]ethane-1,2-diamine
  • N’-[3-(3-methylphenoxy)propyl]ethane-1,2-diamine

Uniqueness

N’-[3-(3-bromophenoxy)propyl]ethane-1,2-diamine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N'-[3-(3-bromophenoxy)propyl]ethane-1,2-diamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BrN2O.C2H2O4/c12-10-3-1-4-11(9-10)15-8-2-6-14-7-5-13;3-1(4)2(5)6/h1,3-4,9,14H,2,5-8,13H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNLAAJYSWFGXNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OCCCNCCN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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